テトラクロロトリフェニルホスフィン白金(4+)

説明

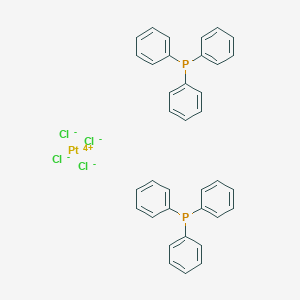

Platinum(4+);triphenylphosphane;tetrachloride is a coordination compound consisting of a platinum ion in the +4 oxidation state, coordinated with triphenylphosphane and tetrachloride ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₅Cl₄P₂Pt

- Molecular Weight : 588.68 g/mol

- Oxidation State : +4

- Coordination Geometry : Square planar

The compound consists of a platinum ion in the +4 oxidation state coordinated with two triphenylphosphane ligands and four chloride ions. Its square planar geometry is characteristic of platinum(IV) complexes, contributing to its unique reactivity and stability.

| Property | Value |

|---|---|

| Oxidation State | +4 |

| Coordination Mode | Square planar |

| Solubility | Soluble in organic solvents |

Catalysis

Platinum(4+);triphenylphosphane;tetrachloride serves as a catalyst in various organic reactions, including:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds.

- Carbon-Carbon Bond Formation : Used in cross-coupling reactions to form carbon-carbon bonds, essential in organic synthesis.

Research indicates that platinum(IV) complexes exhibit potential biological activities, particularly in anticancer therapies:

- Mechanism of Action : The compound interacts with DNA, leading to cross-linking that inhibits replication and transcription. This property is crucial for developing chemotherapeutic agents targeting cancer cells .

- Case Study : A study demonstrated that Pt(PPh₃)₂Cl₄ showed cytotoxicity in monolayer cell cultures, producing apoptosis in cancer cells .

Medicine

The compound is investigated for its potential use in targeted drug delivery systems due to its ability to interact with biomolecules. Ongoing research focuses on:

- Combination Therapies : Studies on how Pt(PPh₃)₂Cl₄ can be combined with other agents to enhance therapeutic efficacy against cancers like triple-negative breast cancer (TNBC) .

- Stability and Activation : Platinum(IV) complexes display greater stability compared to platinum(II) compounds, allowing more intact drug delivery to target sites .

Industrial Applications

In industry, Pt(PPh₃)₂Cl₄ is utilized for:

- Fine Chemicals Production : Employed in synthesizing pharmaceuticals and specialty chemicals.

- Materials Science : Used in developing new materials with unique properties due to its coordination chemistry.

作用機序

Target of Action

It is known that this compound is primarily used as a reagent for the synthesis of other platinum compounds .

Mode of Action

The cis-Bis(triphenylphosphine)platinum(II) chloride is a metal phosphine complex with the formula PtCl2[P(C6H5)3]2 . Both cis and trans isomers are known, and they are square planar about the central platinum atom . The cis isomer is the thermodynamic product due to triphenylphosphine being a strong trans effect ligand .

Biochemical Pathways

Similar compounds are generally used as catalysts for various coupling reactions .

Pharmacokinetics

It is known that the compound is a white to yellow powder , and it is slightly soluble in chloroform and toluene .

Result of Action

It is known that the complex undergoes photoisomerization .

Action Environment

The action of cis-Bis(triphenylphosphine)platinum(II) chloride can be influenced by environmental factors such as temperature and light due to its photoisomerization property . Furthermore, the presence of excess triphenylphosphine can convert the trans isomer to the cis complex .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(4+);triphenylphosphane;tetrachloride typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PtCl4+2PPh3→Pt(PPh3)2Cl4

Industrial Production Methods

In industrial settings, the production of Platinum(4+);triphenylphosphane;tetrachloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

化学反応の分析

Types of Reactions

Platinum(4+);triphenylphosphane;tetrachloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.

Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chlorine and oxygen.

Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.

Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.

類似化合物との比較

Similar Compounds

Tetrakis(triphenylphosphine)platinum(0): A related compound with platinum in the zero oxidation state, used as a precursor to other platinum complexes.

Tetrakis(triphenylphosphine)palladium(0): A palladium analogue with similar coordination chemistry and applications in catalysis.

Tetrakis(triphenylphosphine)nickel(0): A nickel analogue with similar properties and uses in organic synthesis.

Uniqueness

Platinum(4+);triphenylphosphane;tetrachloride is unique due to its higher oxidation state and specific coordination environment, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile platinum complexes.

生物活性

Platinum(IV);triphenylphosphane;tetrachloride (Pt(PPh₃)₂Cl₄) is a coordination compound that features a platinum ion in the +4 oxidation state, coordinated with two triphenylphosphane ligands and four chloride ions. This compound has garnered significant attention in the fields of chemistry and medicine due to its unique properties and potential biological activities, particularly in anticancer therapies.

Chemical Formula

- Molecular Formula : C₁₈H₁₅Cl₄P₂Pt

- Molecular Weight : 588.68 g/mol

Structure

The compound adopts a square planar geometry typical of platinum(IV) complexes, which is crucial for its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Oxidation State | +4 |

| Coordination Mode | Square planar |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research has indicated that platinum(IV) complexes, including Pt(PPh₃)₂Cl₄, exhibit promising anticancer activity. The mechanism of action is primarily attributed to the compound's ability to interact with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription.

Case Studies

- In Vitro Studies : A study demonstrated that Pt(PPh₃)₂Cl₄ showed significant cytotoxicity against various cancer cell lines, including ovarian and lung cancers. The IC₅₀ values were notably lower than those of cisplatin, indicating enhanced potency against resistant cancer cells .

- Mechanism of Action : The compound undergoes reduction within tumor cells to form active platinum(II) species, which then bind to DNA. This reduction process enhances its selectivity towards cancerous tissues compared to normal cells .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of platinum(IV) complexes. Pt(PPh₃)₂Cl₄ exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .

Summary of Antimicrobial Efficacy

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

Synthesis and Characterization

The synthesis of Pt(PPh₃)₂Cl₄ typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound .

Comparative Analysis with Other Platinum Complexes

Compared to other platinum complexes, such as cisplatin, Pt(PPh₃)₂Cl₄ shows a different profile of chemosensitivity and cytotoxicity. Its unique ligand environment allows for better interaction with biomolecules, potentially overcoming resistance mechanisms associated with traditional platinum drugs .

特性

IUPAC Name |

platinum(4+);triphenylphosphane;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWDHXJKGZVAG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl4P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals. | |

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10199-34-5 | |

| Record name | Bis(triphenylphosphine)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。